![molecular formula C22H23FN2O5 B282681 Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as EFMC, is a chemical compound with potential applications in scientific research. EFMC is a pyrimidine-based compound that has been synthesized through various methods, including the Biginelli reaction and the Hantzsch reaction.
Mécanisme D'action
The mechanism of action of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer and inflammation. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the expression of VEGF and MMP-2, which are involved in angiogenesis and tumor metastasis. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the activation of NF-κB, which is involved in the inflammatory response. Further studies are needed to fully elucidate the mechanism of action of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Biochemical and Physiological Effects
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of NF-κB signaling. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects, possibly through the inhibition of COX-2 expression. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its high yield and purity when synthesized through the Biginelli or Hantzsch reaction. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively stable and can be stored for long periods of time. However, one limitation of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its limited solubility in water, which can make it difficult to work with in certain experiments. Further studies are needed to optimize the solubility and stability of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for use in lab experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One direction is the optimization of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for use as a therapeutic agent for the treatment of cancer and inflammation. This could involve the development of more potent analogs of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate or the optimization of the synthesis method for increased yield and purity. Another direction is the elucidation of the mechanism of action of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which could lead to the development of more targeted therapies for cancer and inflammation. Finally, the study of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could lead to the discovery of new signaling pathways involved in cancer and inflammation, which could have implications for the development of novel therapeutics.
Méthodes De Synthèse
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through various methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone intermediate, which is then dehydrated to form the pyrimidine ring. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine to form a dihydropyridine intermediate, which is then oxidized to form the pyrimidine ring. Both methods have been used to synthesize Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate with high yields and purity.
Applications De Recherche Scientifique
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has potential applications in scientific research, particularly in the fields of cancer and inflammation. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of angiogenesis and the induction of apoptosis. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects, possibly through the inhibition of NF-κB signaling. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammation.
Propriétés
Formule moléculaire |
C22H23FN2O5 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
ethyl 4-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23FN2O5/c1-4-29-21(26)19-13(2)24-22(27)25-20(19)14-9-10-17(28-3)15(11-14)12-30-18-8-6-5-7-16(18)23/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
Clé InChI |
GGWHLJILBKXVOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC=C3F)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



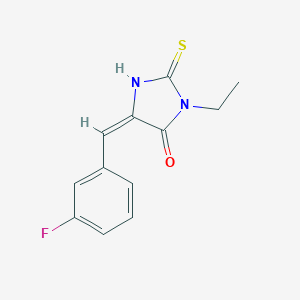
![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
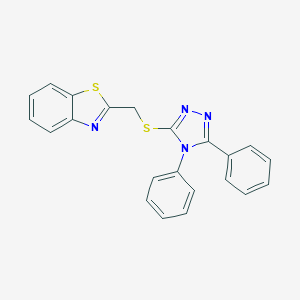
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
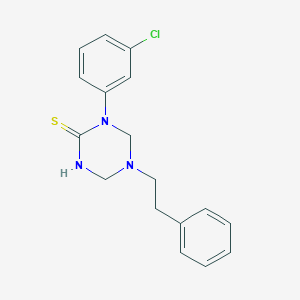
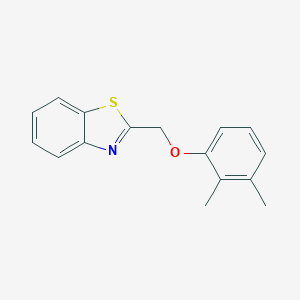
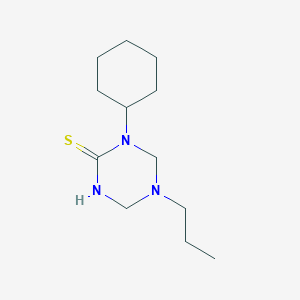

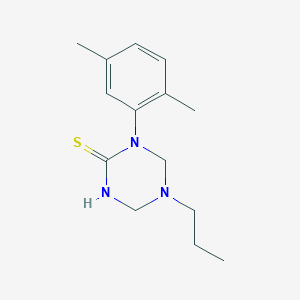

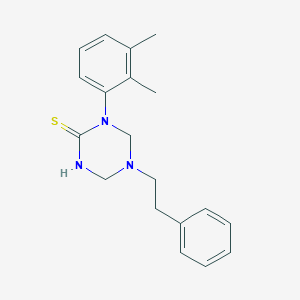
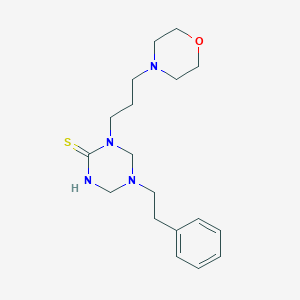
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)